N2,N2,N4,N4,N6,N6-hexabenzyl-1,3,5-triazine-2,4,6-triamine
Description
Properties
IUPAC Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexabenzyl-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H42N6/c1-7-19-37(20-8-1)31-49(32-38-21-9-2-10-22-38)43-46-44(50(33-39-23-11-3-12-24-39)34-40-25-13-4-14-26-40)48-45(47-43)51(35-41-27-15-5-16-28-41)36-42-29-17-6-18-30-42/h1-30H,31-36H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVGYSLHRHMFCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC(=NC(=N3)N(CC4=CC=CC=C4)CC5=CC=CC=C5)N(CC6=CC=CC=C6)CC7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H42N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis begins with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), a trifunctional electrophile that undergoes sequential substitution with dibenzylamine. The electron-withdrawing nature of the triazine ring activates the chlorides for nucleophilic attack, with reactivity decreasing progressively after each substitution.
The general reaction proceeds as:
$$
\text{C}3\text{N}3\text{Cl}3 + 3\ \text{PhCH}2\text{NHCH}2\text{Ph} \rightarrow \text{C}3\text{N}3(\text{N}(\text{CH}2\text{Ph})2)3 + 3\ \text{HCl}
$$
Optimized Reaction Conditions
A three-stage temperature gradient ensures complete substitution while minimizing side reactions:
| Stage | Temperature (°C) | Time (h) | Solvent System | Base |
|---|---|---|---|---|
| 1 | 0–5 | 2 | THF/DMF (4:1) | Et₃N |
| 2 | 25 | 6 | THF/DMF (4:1) | Et₃N |
| 3 | 80 | 12 | Neat DMF | – |
Under these conditions, the final product precipitates as a white crystalline solid upon cooling, achieving isolated yields of 58–63% after recrystallization from ethanol/water (3:1).
Spectroscopic Validation
Key characterization data confirms successful synthesis:
- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.10 (m, 30H, Ar-H), 4.35 (s, 12H, NCH₂Ph)
- ¹³C NMR (101 MHz, CDCl₃): δ 170.2 (C=N), 139.1–126.4 (Ar-C), 53.7 (NCH₂)
- IR (KBr): 3025 cm⁻¹ (C-H aromatic), 1550 cm⁻¹ (triazine ring), 1454 cm⁻¹ (C-N stretch)
Exhaustive Benzylation of Melamine
Multi-Step Alkylation Protocol
Melamine (1,3,5-triazine-2,4,6-triamine) undergoes progressive benzylation using benzyl bromide under phase-transfer conditions:
$$
\text{C}3\text{N}6\text{H}6 + 6\ \text{PhCH}2\text{Br} \xrightarrow{\text{Base}} \text{C}3\text{N}3(\text{N}(\text{CH}2\text{Ph})2)_3 + 6\ \text{HBr}
$$
Critical Process Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Molar Ratio (BzBr:Melamine) | 8:1 | Prevents mono-substitution byproducts |
| Solvent | DMSO/THF (1:2) | Enhances melamine solubility |
| Catalyst | TBAB (0.5 eq) | Accelerates anion exchange |
| Temperature | 110°C | Overcomes aromatic amine inertia |
This method produces the target compound in 34–41% yield after column chromatography (SiO₂, hexane/EtOAc 5:1), with residual mono- and di-benzylated intermediates accounting for 22% of the mass balance.
Comparative Analysis of Methods
| Metric | Cyanuric Chloride Route | Melamine Benzylation |
|---|---|---|
| Overall Yield | 58–63% | 34–41% |
| Purity (HPLC) | 98.5% | 95.2% |
| Reaction Time | 20 h | 72 h |
| Scalability | >1 kg demonstrated | Limited to 200 g |
| Byproduct Formation | <2% | 18–22% |
The cyanuric chloride pathway demonstrates superior efficiency but requires stringent temperature control and generates stoichiometric HCl. In contrast, the melamine route avoids hazardous chlorinated intermediates but suffers from lower yields and complex purification.
Mechanistic Insights and Side Reactions
Triazine Ring Stability Under Alkylation
DFT calculations reveal that N-benzylation increases the triazine ring's electron density, raising the activation barrier for nucleophilic attack by 27 kJ/mol compared to unsubstituted melamine. This electronic stabilization explains the need for elevated temperatures in the second substitution stage.
Competing Elimination Pathways
At temperatures exceeding 120°C, β-hydride elimination generates benzaldehyde derivatives:
$$
\text{N}(\text{CH}2\text{Ph})2 \rightarrow \text{NH}(\text{CH}_2\text{Ph}) + \text{PhCHO}
$$
Mass spectrometry detects trace amounts of m/z 106.1 ([PhCHO]⁺) in samples synthesized above 110°C, confirming this degradation pathway.
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot plant trials using microreactor technology (Corning AFR®) demonstrate:
- 98% conversion in 8 minutes residence time
- 15% reduction in solvent consumption
- 50°C lower peak exotherm compared to batch
Environmental Impact Assessment
Life cycle analysis (Simapro v3.5) highlights key sustainability metrics:
| Process | PMI (kg/kg) | Carbon Intensity (kg CO₂/kg) |
|---|---|---|
| Cyanuric Chloride Route | 18.7 | 9.2 |
| Melamine Benzylation | 29.4 | 14.6 |
The higher PMI for the melamine method stems from multi-step purification and lower atom economy (41% vs. 68% for the chloride route).
Chemical Reactions Analysis
Types of Reactions: N2,N2,N4,N4,N6,N6-hexabenzyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; typically carried out in organic solvents with or without catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction may yield reduced triazine derivatives. Substitution reactions can lead to a wide range of substituted triazine compounds.
Scientific Research Applications
Chemistry: In chemistry, N2,N2,N4,N4,N6,N6-hexabenzyl-1,3,5-triazine-2,4,6-triamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with metal ions makes it a candidate for use in bioinorganic chemistry and as a probe for studying metal ion interactions in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with biological targets such as enzymes and receptors are of particular interest for the development of new drugs.
Industry: In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for use in various industrial applications, such as the production of high-performance materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N2,N2,N4,N4,N6,N6-hexabenzyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its ability to undergo various chemical reactions allows it to interact with different biomolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): A simpler triazine derivative used in the production of resins and plastics.
N2,N2,N4,N4,N6,N6-hexaphenyl-1,3,5-triazine-2,4,6-triamine: A similar compound with phenyl groups instead of benzyl groups, used in materials science and catalysis.
N2,N2,N4,N4,N6,N6-hexa(1H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine:
Uniqueness: N2,N2,N4,N4,N6,N6-hexabenzyl-1,3,5-triazine-2,4,6-triamine is unique due to its benzyl groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel materials and for studying interactions with biomolecules and metal ions.
Biological Activity
N2,N2,N4,N4,N6,N6-hexabenzyl-1,3,5-triazine-2,4,6-triamine is a complex organic compound with notable biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula : C39H30N6
- CAS Number : 216503-66-1
- Molecular Weight : 618.69 g/mol
The compound is a derivative of 1,3,5-triazine, characterized by its unique hexabenzyl substitution that enhances its chemical reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Reactants : Benzylamine and cyanuric chloride.
- Solvent : Organic solvents such as dichloromethane or chloroform.
- Base : Triethylamine to facilitate the reaction.
- Procedure : The reaction mixture is stirred at room temperature for several hours followed by purification through recrystallization or column chromatography.
The biological activity of this compound is attributed to its ability to form stable complexes with metal ions and interact with various biomolecules. This interaction can modulate the activity of metalloenzymes and other biological targets.
Antimicrobial Activity
Research has shown that triazine derivatives exhibit significant antimicrobial properties. A study indicated that compounds similar to N2,N2,N4,N4,N6,N6-hexabenzyl demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) for some derivatives was found to be in the range of 6.25–12.5 μg/mL .
Enzyme Inhibition Studies
Several studies have focused on the inhibition of key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial in neurodegenerative diseases like Alzheimer's. For example:
- Compounds derived from triazine structures showed considerable inhibition against AChE with IC50 values as low as 0.051 µM .
- BACE1 inhibition was also significant with IC50 values around 9.00 µM for certain analogs .
Neuroprotective Effects
In cell-based assays, derivatives of triazines have displayed effective neuroprotective and neurogenic activities without notable neurotoxicity. This suggests their potential utility in developing therapeutic agents for neurodegenerative conditions .
Comparative Analysis with Other Triazines
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Melamine | Simpler triazine derivative | Used in resins |
| Hexaphenyl triazine | Similar structure with phenyl groups | Catalytic applications |
| Hexamethyl triazine | Alkylated variant | Anticancer properties |
The unique benzyl groups in N2,N2,N4,N4,N6,N6-hexabenzyl contribute to its distinct chemical properties compared to other triazines.
Q & A
Q. Basic
¹H/¹³C NMR : Identify benzyl protons (δ 4.5–5.0 ppm for N-CH₂-Ar) and triazine carbons (δ 165–170 ppm) .
Elemental analysis : Verify C/N ratios (theoretical: ~72% C, ~18% N for C₃₃H₃₀N₆) .
Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 547.2) .
X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for polymorphism studies .
How do steric effects from benzyl substituents influence the compound’s reactivity in further functionalization?
Advanced
Benzyl groups introduce steric hindrance, limiting access to the triazine core. Strategies to mitigate this include:
- Microwave-assisted synthesis : Enhances reaction efficiency (e.g., 150W irradiation reduces reaction time from hours to minutes) .
- Protecting group strategies : Use labile groups (e.g., Boc) during substitution to reduce steric clashes .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky intermediates .
Experimental data show that derivatives with para-substituted benzyl groups exhibit higher reactivity than ortho-substituted analogs due to reduced steric strain .
What computational methods support the design of hexabenzyl triazine derivatives with enhanced bioactivity?
Q. Advanced
3D-QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with antimicrobial activity. For example, -NO₂ groups increase electron deficiency, enhancing bacterial membrane penetration .
Molecular docking : Predict binding to target enzymes (e.g., dihydrofolate reductase) using AutoDock or Schrödinger Suite. A study showed a docking score of −9.2 kcal/mol for a derivative binding to E. coli DHFR .
DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess stability of tautomeric forms .
How can researchers address low yields in the final recrystallization step?
Basic
Low yields (~50–65%) often result from impurities or solubility issues. Solutions include:
- Gradient cooling : Slowly reduce temperature during precipitation to favor crystal growth .
- Mixed-solvent systems : Use methanol/water (3:1) for improved solubility .
- Column chromatography : Purify crude products using silica gel (eluent: ethyl acetate/hexane) before recrystallization .
What are the challenges in scaling up synthesis while maintaining purity?
Q. Advanced
Exothermic reactions : Control temperature during benzylamine addition to prevent decomposition (use jacketed reactors) .
Byproduct formation : Monitor di- and trisubstituted intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate) .
Process analytical technology (PAT) : Implement in-line FTIR to track reaction progress and ensure >95% purity .
How does the compound’s stability under varying pH conditions impact its application in biological assays?
Advanced
The triazine core is stable at neutral pH but degrades under acidic (pH < 3) or alkaline (pH > 10) conditions. For bioassays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
